
4-chloro-N,2-dihydroxybenzamide
Overview
Description
4-chloro-N,2-dihydroxybenzamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of a chloro group at the fourth position and two hydroxyl groups at the second and N positions of the benzamide structure. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,2-dihydroxybenzamide typically involves the reaction of methyl 4-chloro-2-hydroxybenzoate with hydroxylamine hydrochloride and sodium hydroxide in ethanol and water at room temperature for 24 hours. The reaction mixture is then cooled with ice and subjected to an inert atmosphere. The resulting product is treated with hydrochloric acid and refluxed for 0.5 hours to yield this compound with a yield of 88% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N,2-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N,2-dihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-N,2-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Biological Activity
4-Chloro-N,2-dihydroxybenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular metabolism. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H6ClNO3
- Molecular Weight : 187.58 g/mol
- Structure : The compound features a chlorinated aromatic ring with two hydroxyl groups and an amide functional group.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Cell Cycle Regulation : The compound has been shown to influence cell cycle progression in various cancer cell lines. It induces cell death primarily through apoptosis, affecting the distribution of cells in different phases of the cell cycle.
- Gene Expression Modulation : It interacts with specific transcription factors and enzymes involved in gene regulation, leading to altered expression profiles that can inhibit tumor growth.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling pathways.
Anticancer Effects
Research has demonstrated that this compound exhibits significant anticancer properties across various human cancer cell lines, including:
- Breast Cancer (MCF7)
- Colon Cancer (HCT-116)
- Lung Cancer (A549)
The compound was found to induce apoptosis and inhibit proliferation in these cell lines, as evidenced by flow cytometry analyses that measure cell cycle progression and viability.
Table 1: Summary of Biological Activity in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Observations |
---|---|---|---|
MCF7 | 25 | Induction of apoptosis | Significant reduction in viability after 48h treatment |
HCT-116 | 20 | Cell cycle arrest | Increased pre-G1 phase cells indicating apoptosis |
A549 | 30 | Inhibition of proliferation | Reduced S phase population |
Study 1: Antiproliferative Effects on HCT-116 Cells
In a study examining the effects of this compound on HCT-116 colon cancer cells, treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometry revealed an increase in apoptotic cells compared to untreated controls. The study concluded that the compound effectively induces apoptosis through caspase activation pathways.
Study 2: Impact on MCF7 Breast Cancer Cells
Another investigation focused on the impact of the compound on MCF7 breast cancer cells. Results indicated that treatment led to G1 phase arrest and subsequent apoptosis. The study highlighted the potential use of this compound as a therapeutic agent for breast cancer due to its ability to modulate key signaling pathways involved in cell survival.
Q & A
Q. Basic Synthesis and Optimization
Q: What are the standard synthetic routes for 4-chloro-N,2-dihydroxybenzamide, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via condensation reactions. For example, 4-chlorobenzohydrazide can react with aldehydes (e.g., 2,6-dichlorobenzaldehyde) in ethanol under magnetic stirring, followed by HCl catalysis to precipitate the product . Critical parameters include solvent choice (ethanol for solubility and recrystallization), reaction time (1–2 hours), and acid catalysis to drive the reaction. Thin-layer chromatography (TLC) is recommended for purity assessment .
Q. Basic Characterization Techniques
Q: Which spectroscopic and analytical methods are essential for characterizing this compound? A: Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹, N-H vibrations) .
- UV-Vis Spectroscopy : Evaluates solvatochromic effects in solvents like DMSO or methanol .
- NMR (¹H/¹³C) : Confirms proton environments and carbon backbone, with aromatic protons typically appearing at δ 7.0–8.5 ppm .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .
Q. Advanced Computational Modeling
Q: How can density functional theory (DFT) predict the electronic and vibrational properties of this compound? A: DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) optimize molecular geometry and simulate IR spectra by calculating vibrational modes and potential energy distributions (PED). These models correlate experimental FT-IR peaks with theoretical predictions (e.g., C-Cl stretching at 750 cm⁻¹) . Solvent effects are incorporated via polarizable continuum models (PCM) to predict UV-Vis shifts .
Q. Advanced Structural Analysis
Q: How do crystallographic studies resolve contradictions in molecular conformation and packing? A: Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and hydrogen-bonding networks. For example, in dichlorobenzamide derivatives, ortho-substituents influence packing motifs (e.g., herringbone vs. layered structures). Discrepancies in antibacterial activity across studies may arise from crystallographic polymorphism, which can be addressed by comparing unit cell parameters and space groups (e.g., orthorhombic P2₁2₁2₁) .
Q. Basic Biological Evaluation
Q: What methodologies are used to assess the antimicrobial activity of this compound derivatives? A: Standard protocols include:
- Agar Diffusion : Measures inhibition zones against Escherichia coli or Staphylococcus aureus .
- MIC Assays : Determines minimum inhibitory concentrations using broth dilution (e.g., 12.5–50 μg/mL) .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., chloro vs. methoxy groups) to correlate electronic effects with activity .
Q. Advanced Structure-Activity Relationships
Q: How can substituent effects on bioactivity be systematically studied? A: Design derivatives with varied substituents (e.g., electron-withdrawing Cl, electron-donating OCH₃) and evaluate their:
- Electrophilicity : Calculated via DFT-derived molecular electrostatic potential (MEP) maps .
- Lipophilicity : Measured via logP values (HPLC or shake-flask method) to correlate with membrane permeability .
- Enzyme Binding : Molecular docking against targets like bacterial PPTases (e.g., acps-pptase) to predict binding affinity .
Q. Methodological Contradiction Resolution
Q: How can researchers address discrepancies in reported antibacterial activities of structurally similar analogs? A: Potential strategies include:
- Standardized Assays : Use consistent bacterial strains (e.g., ATCC standards) and growth conditions .
- Crystallographic Validation : Confirm molecular conformation differences via X-ray studies .
- Meta-Analysis : Compare substituent positions (e.g., para-chloro vs. ortho-chloro) and their steric/electronic impacts .
Q. Safety and Handling Protocols
Q: What safety precautions are critical when handling this compound? A: Based on hazard classifications:
Properties
IUPAC Name |
4-chloro-N,2-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWLFKLVCQDVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381875 | |
Record name | 4-chloro-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61799-78-8 | |
Record name | 4-chloro-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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